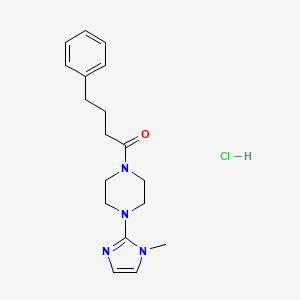
1-(4-(1-メチル-1H-イミダゾール-2-イル)ピペラジン-1-イル)-4-フェニルブタン-1-オン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O and its molecular weight is 348.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
mGluR2の正のアロステリックモジュレーター
この化合物は、mGluR2の正のアロステリックモジュレーター(PAM)として知られるシリーズの一部です。これらのモジュレーターは、精神病の治療に有望であることが示されています。 このシリーズの代表的なリード化合物は、マウスにおけるメタンフェタミン誘発の過活動とメスカリン誘発のかきむしり行動を用量依存的に阻害することが示されており、精神病の治療における有効性を示唆しています .
神経疾患の治療
mGluR2のPAMとしての役割により、この化合物はさまざまな神経疾患の治療に役立つ可能性があります。 mGluR2受容体は、神経伝達の調節に関与しており、そのアロステリックモジュレーションは、神経疾患における重要な因子であるシナプス可塑性と神経細胞の興奮性を影響を与える可能性があります .
鎮痛薬としての応用
1-(4-(1-メチル-1H-イミダゾール-2-イル)ピペラジン-1-イル)-4-フェニルブタン-1-オン塩酸塩と構造的に関連する化合物は、鎮痛作用について研究されています。 特に、イソキサゾール環に特定の置換基を持つ誘導体は、強力な鎮痛薬として可能性を示しています .
抗炎症活性
この化合物の構造類似体は、抗炎症活性についても調査されています。 中央のイソキサゾリン環にC-3 Me置換基が存在することは、炎症反応に関与する重要な酵素であるCOX-2に対して選択的であることがわかりました .
抗がん研究
この化合物と同様の構造モチーフを共有するイソキサゾール誘導体は、抗がん作用について研究されています。 イソキサゾール環にさまざまな基を置換すると、抗がん作用を含むさまざまな活性を付与することができます .
新しい合成戦略の開発
この化合物の構造は、新しい合成戦略の開発のための枠組みを提供します。 その複雑な分子構造は、新しい合成経路の設計にインスピレーションを与え、さまざまな生物活性を有する新規化合物の発見につながる可能性があります .
作用機序
Target of Action
The primary target of the compound 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is the metabotropic glutamate receptor 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, where it modulates the neurotransmitter glutamate’s activity. The compound acts as a positive allosteric modulator (PAM) of mGluR2, enhancing its response to glutamate .
Mode of Action
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride interacts with mGluR2 in a unique way. As a PAM, it binds to a site on the receptor different from the active site where glutamate binds. This binding increases the receptor’s response to glutamate, leading to enhanced signal transmission .
Biochemical Pathways
The action of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride on mGluR2 affects several biochemical pathways. The enhanced signaling through mGluR2 can modulate the release of various neurotransmitters, impacting neuronal excitability and synaptic plasticity . This can have downstream effects on various neurological processes, potentially influencing behaviors such as cognition and perception .
Pharmacokinetics
The pharmacokinetic properties of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride are excellent, according to structure-activity relationship studies . .
Result of Action
The molecular and cellular effects of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride’s action are primarily related to its modulation of mGluR2. By enhancing the receptor’s response to glutamate, it can influence neuronal activity and neurotransmission . This has been shown to result in dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice, suggesting potential efficacy in treating psychosis .
生物活性
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential based on various research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an imidazole ring, a piperazine moiety, and a phenylbutanone backbone. The synthesis typically involves multi-step reactions, including the formation of the imidazole ring through cyclization reactions and subsequent modifications to introduce the piperazine and phenyl groups.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, while the piperazine moiety may interact with neurotransmitter receptors. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds, including this hydrochloride salt, exhibit significant antimicrobial properties. For example, studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities are often comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride | 50 | S. aureus |
| Reference Antibiotic (Amikacin) | 2.44 | E. coli |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in preclinical models. It inhibits pro-inflammatory cytokines and reduces inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Neuropharmacological Activity
In studies focusing on central nervous system effects, this compound has shown promise as an anxiolytic agent. It interacts with opioid receptors, particularly delta-opioid receptors, which are implicated in mood regulation and anxiety relief.
Case Studies
Several studies have investigated the pharmacological effects of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various imidazole derivatives against E. coli and B. subtilis, finding that certain derivatives exhibited potent activity comparable to traditional antibiotics .
- Neuropharmacological Assessment : Research involving mouse models demonstrated that compounds with similar structures produced anxiolytic effects in behavioral tests, indicating their potential for treating anxiety disorders .
- Anti-inflammatory Research : A comparative study highlighted the anti-inflammatory effects of imidazole derivatives in models of acute inflammation, showing a significant reduction in edema compared to control groups .
特性
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-5-8-16-6-3-2-4-7-16;/h2-4,6-7,10-11H,5,8-9,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGZGBAXXHRWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CCCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














